N-hexanoyl-sulfanilyl chloride
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Overview
Description
N-hexanoyl-sulfanilyl chloride is an organic compound with the molecular formula C12H16ClNO3S It is a derivative of sulfanilamide, where the sulfanilamide moiety is acylated with hexanoyl chloride
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-acetylsulfanilyl chloride, have been investigated for their potential in medical applications .
Mode of Action
It is known that sulfanilyl chloride derivatives can undergo different reaction pathways . For instance, the alkaline hydrolyses of sulfanilyl chloride and of the corresponding N-acetyl derivative follow different reaction pathways . While results for the latter compound are fully consistent with the occurrence of the common associative, S_N2 mechanism, the former shows somewhat different features suggesting the incursion of a mechanism of the dissociative type involving a sulfoquinone imine species as a reaction intermediate .
Biochemical Pathways
Similar compounds, such as n-acetylsulfanilyl chloride, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-hexanoyl-sulfanilyl chloride can be synthesized through the acylation of sulfanilamide with hexanoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale acylation reactions using sulfanilamide and hexanoyl chloride. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-hexanoyl-sulfanilyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-hexanoyl-sulfanilamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as dichloromethane or chloroform.
Bases: Pyridine or triethylamine to neutralize the hydrochloric acid formed.
Major Products:
N-hexanoyl-sulfanilamide: Formed through hydrolysis or substitution reactions.
Various substituted derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
N-hexanoyl-sulfanilyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the modification of polymers to introduce functional groups that enhance material properties.
Comparison with Similar Compounds
Hexanoyl chloride: A simpler acyl chloride used in similar acylation reactions.
Sulfanilamide: The parent compound, which is widely used as an antibacterial agent.
Uniqueness: N-hexanoyl-sulfanilyl chloride combines the properties of both hexanoyl chloride and sulfanilamide, making it a versatile intermediate in organic synthesis. Its ability to introduce both the hexanoyl and sulfanilamide functionalities into target molecules makes it unique compared to its individual components.
Properties
IUPAC Name |
4-(hexanoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-2-3-4-5-12(15)14-10-6-8-11(9-7-10)18(13,16)17/h6-9H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGACMAKDJBWAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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